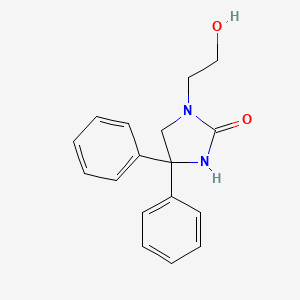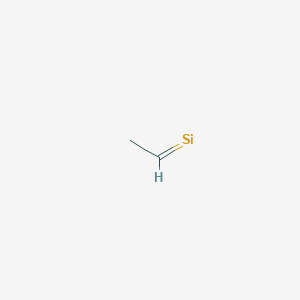
Silapropylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silapropylene is a silicon-containing organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of propylene where a silicon atom replaces one of the carbon atoms in the propylene molecule. This substitution imparts distinct characteristics to this compound, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silapropylene can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond in propylene. Catalysts such as platinum or rhodium are often used to facilitate this reaction.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a silicon halide to produce this compound. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Silapropylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanol or siloxane compounds. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert this compound to silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups. Halogenation is a common substitution reaction, using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out under inert atmosphere conditions.
Substitution: Chlorine, bromine; reactions often require the presence of a catalyst or initiator.
Major Products:
Oxidation: Silanol, siloxane
Reduction: Silane derivatives
Substitution: Halogenated this compound compounds
Aplicaciones Científicas De Investigación
Silapropylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mecanismo De Acción
The mechanism by which silapropylene exerts its effects involves its ability to form stable bonds with other atoms and molecules. The silicon atom in this compound can engage in various bonding interactions, including covalent and coordinate bonds. These interactions enable this compound to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Molecular Targets and Pathways: this compound primarily targets molecular structures that can interact with silicon atoms. This includes organic molecules with functional groups capable of forming bonds with silicon, such as hydroxyl, carboxyl, and amino groups. The pathways involved in this compound’s reactions often include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
- Silane
- Siloxane
- Silanol
- Silane derivatives
Propiedades
Fórmula molecular |
C2H4Si |
|---|---|
Peso molecular |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
Clave InChI |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
SMILES canónico |
CC=[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





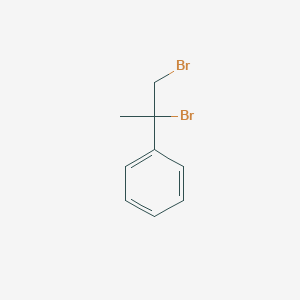
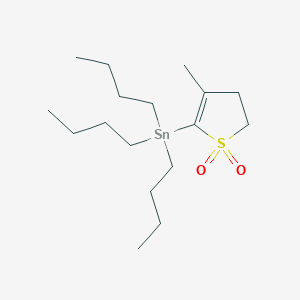


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
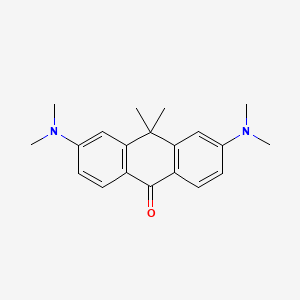


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
